Glycyl-prolyl-arginine

Vue d'ensemble

Description

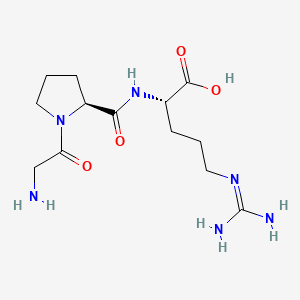

Glycyl-prolyl-arginine is a chemical compound with a designated molecular formula of C13H24N6O4 and a molecular weight of 328.373 g/mol . Its synonyms may include Glycylprolylarginine, Gly-pro-arg .

Synthesis Analysis

An improved and greener methodology of solution-phase synthesis has been described for the preparation of Glypromate® (glycyl-L-prolyl-L-glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases .Molecular Structure Analysis

The molecular structure of Glycyl-prolyl-arginine is closely related to the structure of proline. Proline is unique amongst the proteinogenic amino acids in its ability to induce structural and conformational modifications in proteins .Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The kinetic acidity (protofugality) of the α-protons were determined through hydrogen deuterium exchange studies in aqueous solutions .Physical And Chemical Properties Analysis

The chemical Glycyl-prolyl-arginine has a designated molecular formula of C13H24N6O4 and a molecular weight of 328.373 g/mol . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl) .Applications De Recherche Scientifique

Multigene Cloning and Co-expression

Glycyl-prolyl-arginine is used in the field of genetic engineering for multigene cloning and co-expression . It is part of the 2A peptides used in polycistronic vectors, which allow for the cloning of multiple genes in a single vector . This greatly facilitates both basic and translational studies that require co-expression of multiple factors or multi-units of complex proteins .

Cellular Reprogramming

The peptide sequence is also used in cellular reprogramming . By varying the gene position and 2A peptides, researchers can manipulate the expression of proteins encoded in bi-, tri-, or quad-cistronic constructs . This has implications for direct cardiac reprogramming, fluorescent cell labeling, and cell fate conversion .

Protease Assays

Glycyl-prolyl-arginine is used as a substrate in protease assays . It is a part of a bisamide derivative of rhodamine 110 (R110), which is a sensitive and selective substrate for assaying proteases in solution or inside living cells . Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to R110, with a further increase in fluorescence .

Intracellular Protease Assays

The substrate can be used for intracellular protease assays with analysis by flow cytometry or fluorescence microscopy . This allows for the continuous measurement of enzyme activity in cell extracts and purified enzyme preparations .

Live Cell Imaging

Glycyl-prolyl-arginine is used in live cell imaging . The fluorescence intensity of the rhodamine 110 reaction product is constant from pH 3–9, making it ideal for live cell imaging .

6. Generation of Tools for Genome Editing The peptide sequence is used in the generation of efficient tools for genome editing . The co-expression of multiple genes at a desired ratio is highly attractive for a broad array of basic research and biomedical applications, including the generation of efficient tools for fate mapping and genome editing .

Safety And Hazards

Orientations Futures

The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-prolyl-arginine | |

CAS RN |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

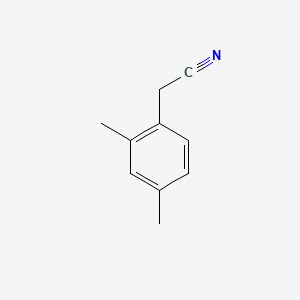

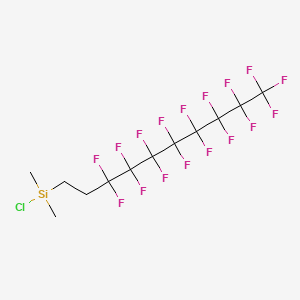

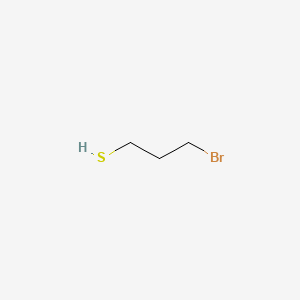

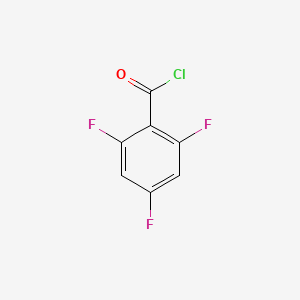

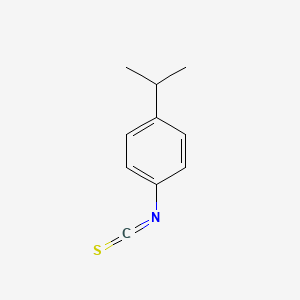

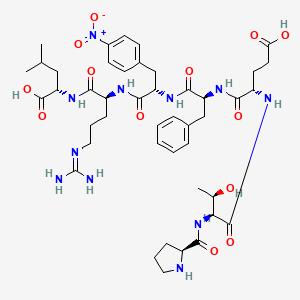

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

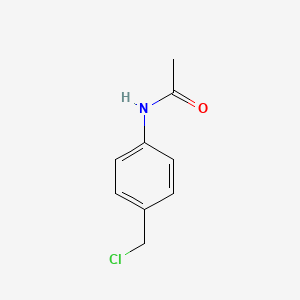

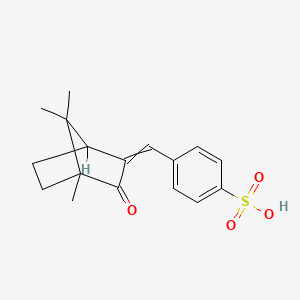

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.